1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol
Description
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-1-2-8(13-3-6)14-4-7(15)5-14/h1-3,7,15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLBLBXSZFGMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
- Starting Materials: Pyridine derivatives substituted with trifluoromethyl groups at the 5-position.
- Key Steps: Formation of the azetidine ring, installation of the 3-hydroxy substituent, and coupling of the azetidine to the pyridine ring.
Representative Synthetic Route (Inferred from Analogous Compounds)
Step 1: Preparation of 5-(Trifluoromethyl)pyridin-2-yl precursor
Commercially available or synthesized via electrophilic trifluoromethylation of 2-halopyridines.Step 2: Formation of Azetidin-3-ol moiety
The azetidine ring can be synthesized by cyclization of appropriate amino alcohol precursors or via nucleophilic substitution reactions on azetidine derivatives.Step 3: Coupling of Pyridine and Azetidine Rings
A nucleophilic substitution or Mitsunobu-type reaction can be employed to link the azetidine nitrogen to the pyridine ring at the 2-position, preserving the trifluoromethyl group at the 5-position.Step 4: Purification and Characterization
Purification typically involves recrystallization or chromatographic techniques under inert atmosphere to avoid decomposition. Characterization is performed by NMR, LC-MS, and HRMS to confirm structure and purity.
Specific Experimental Conditions (From Related Patent and Literature)
- Reactions are generally conducted under nitrogen atmosphere to prevent oxidation.
- Solvents such as dichloromethane, tetrahydrofuran, or acetonitrile are common.
- Bases like triethylamine or potassium phosphate are used to facilitate nucleophilic substitution.
- Reflux temperatures range from ambient to about 110-120 °C depending on the step.
- Reaction times vary from several hours to overnight (e.g., 20 hours reflux reported for related azetidine sulfonamide derivatives).
Data Table: Summary of Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Trifluoromethylation | Electrophilic trifluoromethylating agents | Ambient to 60 °C | Several hours | N/A | Starting pyridine functionalization |
| 2 | Azetidine ring formation | Cyclization of amino alcohol precursors | Reflux (~80 °C) | 12–24 h | Moderate | Azetidin-3-ol ring synthesis |
| 3 | Coupling (Mitsunobu or nucleophilic substitution) | Pyridine derivative + azetidine precursor + base | 20–110 °C | 12–20 h | 70–80 | Reaction under nitrogen, inert atmosphere |
| 4 | Purification | Recrystallization or chromatography | Ambient to 70 °C | 1–2 h | N/A | Ensures ≥95% purity confirmed by LC-MS and NMR |
Research Findings and Analytical Data
Purity and Characterization:
The final compound is typically purified to >95% purity as confirmed by LC-MS and proton NMR spectroscopy. High-resolution mass spectrometry (HRMS) confirms the molecular ion consistent with C9H9F3N2O.Reaction Monitoring:
Thin-layer chromatography (TLC) and LC-MS are used to monitor reaction progress, with UV detection at 215 or 254 nm wavelengths.Yield Optimization: Refluxing in the presence of bases such as tripotassium phosphate and using solvents like isopropyl alcohol during recrystallization improves yield and purity.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The trifluoromethyl group and the azetidin-3-ol moiety can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biological processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Azetidine vs. Piperazine Derivatives
The replacement of azetidine-3-ol with piperazine (as in ) introduces a six-membered ring with two nitrogen atoms. However, the azetidine-3-ol’s hydroxyl group offers hydrogen-bonding capability, which may improve target engagement in polar environments .
Chloro vs. Trifluoromethyl Substitutions
The chloro-substituted analog () exhibits higher molecular weight (269.61 g/mol) and lipophilicity compared to the target compound. The electron-withdrawing chloro group may enhance electrophilicity at the pyridine ring, though its discontinuation suggests synthetic or stability challenges .
Amino-Pyridine vs. Trifluoromethyl-Pyridine
The amino-substituted variant () replaces the pyridine’s CF₃ group with NH₂, shifting the electronic profile from electron-withdrawing to electron-donating. This modification likely increases aqueous solubility and alters binding modes in biological systems, making it suitable for divergent therapeutic targets .
Benzaldehyde Derivatives
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde () features a benzaldehyde group, enabling use as a synthetic intermediate for Schiff base formation or cross-coupling reactions. Its lack of azetidine-3-ol limits direct pharmacological relevance but highlights versatility in medicinal chemistry workflows .
Research Findings and Implications
- Synthetic Accessibility : The discontinuation of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidin-3-ol () suggests that halogenated analogs may face scalability or purification hurdles, whereas the target compound’s simpler structure could offer synthetic advantages .
- Biological Performance: Piperazine derivatives () are historically associated with CNS drugs due to their amine-rich frameworks, but azetidine-3-ol’s hydroxyl group may reduce off-target interactions in non-CNS applications .
- Solubility Trends: Amino-substituted analogs () demonstrate higher solubility (e.g., 25 µL sample solution at 10 mM), underscoring the role of polar substituents in optimizing drug-like properties .
Biological Activity
1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H9F3N2O
- Molecular Weight : 218.18 g/mol
- CAS Number : 874832-39-0
- InChI Key : Not available in the provided sources.
The compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance lipophilicity and biological activity. Its azetidine structure may contribute to its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activities. While specific data on this compound is limited, related compounds have shown promising results:
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Pseudomonas aeruginosa | 100 | |
| Compound B | Candida albicans | 200 | |
| Compound C | Staphylococcus aureus | <10 |
These findings suggest that modifications in the molecular structure can lead to enhanced antibacterial and antifungal activities.
The mechanisms through which similar compounds exert their biological effects often involve:
- Inhibition of Cell Wall Synthesis : Many antimicrobial agents disrupt the synthesis of bacterial cell walls.
- Disruption of Membrane Integrity : Some compounds compromise membrane integrity, leading to cell lysis.
- Enzyme Inhibition : Compounds may inhibit critical enzymes involved in metabolic pathways.
Although specific mechanisms for this compound are not detailed in the literature, studying related compounds can provide insights into its potential actions.
Case Studies and Research Findings
Several studies have explored the biological activities of azetidine derivatives. For instance:
- Study on Antimicrobial Activity : A series of azetidine derivatives were tested against various pathogens, revealing that modifications at the pyridine ring significantly affected their efficacy. The presence of electron-withdrawing groups like trifluoromethyl was linked to increased antimicrobial potency .
- Pharmacological Assessment : In a comparative study, azetidine compounds demonstrated varying degrees of inhibition against E. coli and S. aureus, suggesting that structural variations can lead to differential activity profiles .
Q & A
What are the key synthetic challenges in preparing 1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol, and how can reaction conditions be optimized to improve yields?
Answer:
The synthesis involves multi-step pathways, including nucleophilic substitution between azetidin-3-ol derivatives and 5-(trifluoromethyl)pyridine precursors. Critical challenges include:
- Steric hindrance from the trifluoromethyl group, which slows reactivity.
- Moisture sensitivity of intermediates, necessitating anhydrous conditions (e.g., Schlenk techniques).
- Byproduct formation during ring closure, requiring precise stoichiometry.
Optimization strategies:
- Use coupling agents like EDCI/HOBt for amide bond formation to reduce side reactions .
- Conduct lithiation steps at -78°C to enhance regioselectivity .
- Purify via flash chromatography (ethyl acetate/hexane gradients) to isolate the product efficiently.
How do structural modifications (e.g., hydroxyl group position, trifluoromethyl substitution) influence the compound’s biological activity compared to analogs?
Answer:
Comparative studies reveal:
- The 3-hydroxy group on azetidine enhances hydrogen bonding with target proteins (e.g., kinases), improving binding affinity by 10–100× compared to analogs with hydroxyl groups at other positions .
- The trifluoromethyl group increases metabolic stability by resisting oxidative degradation, as shown in liver microsome assays .
- Replacing azetidine with piperidine reduces activity due to increased ring flexibility and weaker target engagement .
Methodological approach:
- Use docking simulations (e.g., AutoDock Vina) to predict binding modes.
- Validate with surface plasmon resonance (SPR) to quantify binding kinetics .
What advanced characterization techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and confirms trifluoromethyl integration .
- 19F NMR verifies the presence and electronic environment of the CF₃ group (δ -60 to -70 ppm) .
- High-resolution mass spectrometry (HR-MS) :
- Confirms molecular formula (e.g., C₉H₉F₃N₂O) with <2 ppm error .
- X-ray crystallography :
- Resolves stereochemistry and crystal packing effects, critical for structure-activity relationship (SAR) studies .
How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from:
- Assay variability (e.g., cell line differences, incubation times).
- Purity issues (e.g., residual solvents affecting results).
Resolution strategies:
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalized to controls) .
- Orthogonal assays : Confirm activity in both enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) models .
- Quality control : Re-test the compound under identical conditions with HPLC purity ≥98% .
What experimental design considerations are critical for studying the pharmacokinetics of this compound?
Answer:
Key factors include:
- Solubility enhancement : Use co-solvents like DMSO/PEG-400 (≤10% v/v) to improve bioavailability .
- Metabolic stability : Conduct hepatocyte clearance assays to identify major metabolites (e.g., hydroxylation at the azetidine ring) .
- In vivo modeling :
- Administer via intravenous and oral routes in rodents to calculate absolute bioavailability.
- Monitor plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
How does the compound’s stability under varying pH and temperature conditions impact its utility in long-term biological studies?
Answer:
- pH stability :
- Thermal stability :
- Decomposes above 80°C, requiring storage at -20°C under inert atmosphere .
- Methodological mitigation :
- Formulate with cyclodextrins or liposomes to enhance shelf life .
What are the best practices for designing SAR studies to explore the role of the azetidine ring in target binding?
Answer:
- Scaffold modifications :
- Synthesize analogs with azetidine replaced by pyrrolidine, piperidine, or open-chain amines .
- Functional group probing :
- Introduce methyl or fluorine substituents to assess steric/electronic effects .
- Activity mapping :
- Use free-energy perturbation (FEP) calculations to predict binding energy changes .
- Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
What computational tools are most effective for predicting the environmental fate and toxicity of this compound?
Answer:
- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential .
- TEST (Toxicity Estimation Software Tool) : Predicts acute toxicity (e.g., LC₅₀ in fish) .
- Molecular dynamics (MD) simulations : Models interactions with environmental matrices (e.g., soil organic matter) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
